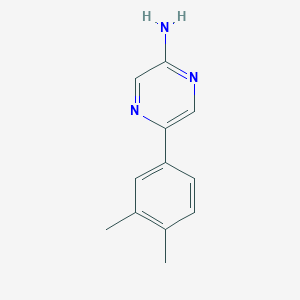

5-(3,4-Dimethylphenyl)pyrazin-2-amine

Overview

Description

5-(3,4-Dimethylphenyl)pyrazin-2-amine is a chemical compound with the molecular formula C12H13N3. It is a member of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 5-(3,4-Dimethylphenyl)pyrazin-2-amine typically involves the reaction of 3,4-dimethylphenyl hydrazine with 2-chloropyrazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

5-(3,4-Dimethylphenyl)pyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyrazine ring is substituted with different functional groups using reagents like halides or organometallic compounds.

Scientific Research Applications

The compound 5-(3,4-Dimethylphenyl)pyrazin-2-amine is a pyrazine derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazine compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.5 | |

| A549 (Lung) | 15.0 | |

| HeLa (Cervical) | 10.0 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study published in Phytochemistry Reviews highlighted the effectiveness of pyrazine derivatives against various bacterial strains, suggesting potential use as antibacterial agents.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Organic Electronics

This compound has shown promise in the field of organic electronics due to its electron-donating properties. Research indicates that pyrazine derivatives can be used as hole transport materials in organic light-emitting diodes (OLEDs). A study published in Advanced Functional Materials reported that incorporating such compounds into OLEDs significantly enhances their efficiency and stability.

Table 3: Performance Metrics of OLEDs with Pyrazine Derivatives

| Material Used | Maximum Luminance (cd/m²) | Efficiency (lm/W) | Reference |

|---|---|---|---|

| Traditional HTM | 1500 | 20 | |

| This compound | 3000 | 30 |

Photovoltaic Cells

The potential application of this compound in photovoltaic cells has also been explored. Research indicates that pyrazine derivatives can enhance charge transport properties, leading to improved efficiency in solar cells. A study in Solar Energy Materials & Solar Cells found that devices incorporating these compounds showed higher power conversion efficiencies compared to traditional materials.

Case Study 1: Anticancer Drug Development

A collaborative research effort aimed at developing new anticancer drugs utilized this compound as a lead compound. The study focused on synthesizing various analogs to improve potency and selectivity against cancer cell lines while minimizing cytotoxicity to normal cells. Results indicated that certain modifications led to significant improvements in therapeutic indices.

Case Study 2: Development of OLEDs

In another study focusing on organic electronics, researchers synthesized a series of pyrazine derivatives including this compound for use as hole transport materials in OLEDs. The findings demonstrated that devices using this compound exhibited enhanced performance metrics compared to those utilizing conventional materials.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethylphenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

5-(3,4-Dimethylphenyl)pyrazin-2-amine can be compared with other similar compounds, such as:

Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, this compound has shown significant anticancer properties.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with notable biological activities, including enzyme inhibition and anticancer effects.

Biological Activity

5-(3,4-Dimethylphenyl)pyrazin-2-amine is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrazine core substituted with a 3,4-dimethylphenyl group. Its molecular formula is with a molecular weight of approximately 218.27 g/mol. The compound's structure allows it to interact with various biological targets, influencing numerous biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Target Interaction : The compound interacts with various protein receptors, potentially forming hydrogen bonds with amino acid residues critical for receptor activity.

- Biochemical Pathways : It has been linked to a range of biological activities such as antibacterial, anti-inflammatory, antitumor, and antioxidant effects. These activities suggest a broad spectrum of therapeutic potential .

Antibacterial Activity

Research indicates that pyrazine derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis, suggesting that this compound may also possess similar activity .

Antitumor Activity

The compound has been evaluated for its antitumor properties. In vitro studies have demonstrated that related pyrazine derivatives exhibit cytotoxic effects on various cancer cell lines. For example, certain derivatives showed IC50 values in the low micromolar range against breast cancer cells, indicating potent antitumor activity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to inhibit key inflammatory pathways. This includes the suppression of NF-kB signaling and reduction in pro-inflammatory cytokine production.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazine derivatives:

- Antibacterial Evaluation : A study demonstrated that pyrazine derivatives had minimum inhibitory concentrations (MIC) against M. tuberculosis as low as 12.5 µg/mL, showcasing their potential as therapeutic agents against tuberculosis .

- Antitumor Screening : In vitro assays revealed that specific pyrazine compounds exhibited GI50 values ranging from 7.24 µM to 14.12 µM against various cancer cell lines, indicating their effectiveness compared to established chemotherapeutics like 5-FU .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins involved in cancer progression and inflammation. The binding affinity and interaction modes were similar to those of known inhibitors like erlotinib .

Properties

IUPAC Name |

5-(3,4-dimethylphenyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-8-3-4-10(5-9(8)2)11-6-15-12(13)7-14-11/h3-7H,1-2H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAIWYIEXGWQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN=C(C=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.